Cas no 866895-87-6 (4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline)

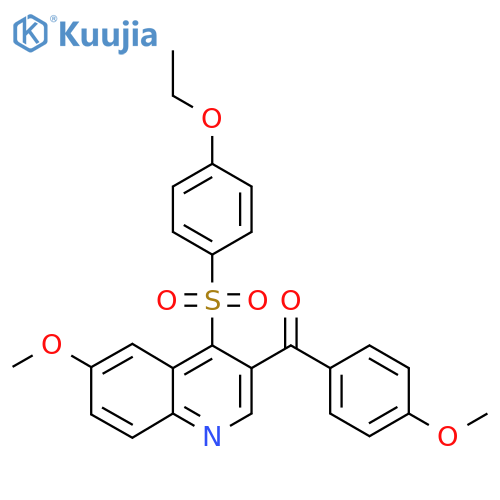

866895-87-6 structure

商品名:4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline

4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline 化学的及び物理的性質

名前と識別子

-

- 4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline

- [4-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-3-yl]-(4-methoxyphenyl)methanone

- AKOS001859642

- CCG-138216

- F1607-0594

- 866895-87-6

- (4-((4-ethoxyphenyl)sulfonyl)-6-methoxyquinolin-3-yl)(4-methoxyphenyl)methanone

-

- インチ: 1S/C26H23NO6S/c1-4-33-19-9-12-21(13-10-19)34(29,30)26-22-15-20(32-3)11-14-24(22)27-16-23(26)25(28)17-5-7-18(31-2)8-6-17/h5-16H,4H2,1-3H3

- InChIKey: OGHGBHWHALUDMJ-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=CC=1)OCC)(C1C(C(C2C=CC(=CC=2)OC)=O)=CN=C2C=CC(=CC=12)OC)(=O)=O

計算された属性

- せいみつぶんしりょう: 477.12460863g/mol

- どういたいしつりょう: 477.12460863g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 34

- 回転可能化学結合数: 8

- 複雑さ: 767

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 100Ų

4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1607-0594-15mg |

4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline |

866895-87-6 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1607-0594-75mg |

4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline |

866895-87-6 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1607-0594-5mg |

4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline |

866895-87-6 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1607-0594-2μmol |

4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline |

866895-87-6 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1607-0594-30mg |

4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline |

866895-87-6 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1607-0594-10μmol |

4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline |

866895-87-6 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1607-0594-4mg |

4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline |

866895-87-6 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1607-0594-20mg |

4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline |

866895-87-6 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1607-0594-50mg |

4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline |

866895-87-6 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1607-0594-10mg |

4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline |

866895-87-6 | 90%+ | 10mg |

$79.0 | 2023-05-17 |

4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline 関連文献

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

4. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

866895-87-6 (4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline) 関連製品

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬